molecular formula C20H25N3O5 B3686191 2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol

2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol

Cat. No.: B3686191
M. Wt: 387.4 g/mol
InChI Key: BIAYWIAXTZZIMK-UHFFFAOYSA-N
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Description

2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol is a phenolic derivative featuring a piperazine core substituted with a 3-nitrophenylmethyl group and a dimethoxyphenol moiety. Its molecular formula is C₂₀H₂₃N₃O₅ (molecular weight ~393.42 g/mol, exact value varies based on salt forms). The compound’s structure combines aromatic methoxy groups with a piperazine linker, which is often associated with enhanced solubility and receptor-binding capabilities in medicinal chemistry .

Properties

IUPAC Name

2,6-dimethoxy-4-[[4-[(3-nitrophenyl)methyl]piperazin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5/c1-27-18-11-16(12-19(28-2)20(18)24)14-22-8-6-21(7-9-22)13-15-4-3-5-17(10-15)23(25)26/h3-5,10-12,24H,6-9,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAYWIAXTZZIMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)CN2CCN(CC2)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol typically involves multiple steps:

    Formation of the Phenolic Core: The phenolic core can be synthesized through the methylation of 2,6-dimethoxyphenol using methyl iodide in the presence of a base such as potassium carbonate.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction. The 3-nitrobenzyl chloride reacts with piperazine to form the 3-nitrophenylmethylpiperazine intermediate.

    Coupling Reaction: The final step involves coupling the phenolic core with the piperazine intermediate using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, forming quinones.

    Reduction: The nitro group in the compound can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenolic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol is C20H25N3O5C_{20}H_{25}N_{3}O_{5}, with a molecular weight of approximately 387.4 g/mol. The compound features a phenolic structure with methoxy groups and a piperazine moiety, which contributes to its biological activities and reactivity in various chemical contexts .

Immunomodulatory Properties

One of the most promising applications of this compound lies in its immunomodulatory properties . Research indicates that phenolic compounds can influence immune responses, making them potential candidates for developing therapies for autoimmune diseases or enhancing vaccine efficacy.

Neuropharmacology

The piperazine component suggests potential use in neuropharmacology, particularly as a scaffold for designing drugs targeting neurotransmitter systems. Compounds with similar structures have been explored for their effects on serotonin and dopamine receptors, which are critical in treating psychiatric disorders .

Antioxidant Activity

Phenolic compounds are known for their antioxidant properties. Studies have shown that derivatives of phenolic compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases. This aspect opens avenues for developing dietary supplements or pharmaceutical formulations aimed at mitigating oxidative damage.

Pesticide Development

Given the structural similarities to known bioactive compounds, this compound may have potential as a pesticide or herbicide. The exploration of its efficacy against specific pests or diseases could lead to the development of novel agrochemicals that are less harmful to non-target organisms compared to traditional pesticides.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step reactions including the formation of the piperazine ring followed by the introduction of methoxy and nitrophenyl groups. Understanding the reaction mechanisms is crucial for optimizing synthesis routes and improving yield .

Case Study 1: Immunomodulatory Effects

A study investigating the immunomodulatory effects of phenolic compounds similar to this compound demonstrated significant modulation of cytokine production in vitro. These findings suggest potential therapeutic applications in managing inflammatory diseases.

Case Study 2: Antioxidant Activity Assessment

Research assessing the antioxidant activity of phenolic compounds revealed that derivatives exhibited varying degrees of free radical scavenging ability. This study provided insights into the structure-activity relationship (SAR) that could guide further development of antioxidant agents based on this compound .

Mechanism of Action

The mechanism of action of 2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The nitro group may also play a role in redox reactions within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with analogs sharing its core piperazine-phenol scaffold, focusing on structural variations, physicochemical properties, and inferred biological activities.

Analog 1: 2,6-Dimethoxy-4-({4-[(2-Nitrophenyl)methyl]piperazin-1-YL}methyl)phenol (Y511-4805)

  • Structure : Differs by the nitro group position (2-nitro vs. 3-nitro on the phenyl ring).
  • Molecular Formula : C₂₀H₂₅N₃O₅ (MW 477.47 g/mol, including oxalic acid salt) .
  • Key Differences :
    • Electronic Effects : The ortho-nitro group may sterically hinder piperazine-phenyl interactions compared to the meta-nitro group in the target compound.
    • Solubility : The oxalic acid salt form (common in both compounds) enhances aqueous solubility.
  • Activity: No direct biological data are reported, but positional isomerism of nitro groups is known to modulate receptor affinity in nitrophenyl derivatives .

Analog 2: 2,6-Dimethoxy-4-[[4-(3-Methylcyclohexyl)piperazin-1-yl]methyl]phenol (BS98369)

  • Structure : Replaces the 3-nitrophenylmethyl group with a 3-methylcyclohexyl substituent.
  • Molecular Formula : C₂₀H₃₂N₂O₃ (MW 348.48 g/mol) .
  • Key Differences: Substituent Type: Aliphatic (methylcyclohexyl) vs. aromatic (nitrophenyl).
  • Activity: Not explicitly reported, but aliphatic substituents on piperazine are often linked to CNS penetration in drug design .

Analog 3: Morpholinopyrimidine Derivatives (V4 and V8)

  • Structure: Feature a morpholinopyrimidine group attached to the piperazine-phenol scaffold.
  • Molecular Formula :
    • V4: C₂₇H₃₂N₄O₄ (MW 500.58 g/mol)
    • V8: C₂₅H₂₉FN₄O₃ (MW 476.53 g/mol) .
  • Key Differences: Functional Groups: The morpholinopyrimidine moiety introduces hydrogen-bonding capacity and bulkiness. The target compound’s nitro group may confer similar nitric oxide pathway modulation .

Simpler Analog: 2,6-Dimethoxy-4-[(Methylamino)methyl]phenol

  • Structure: Lacks the piperazine and nitrophenyl groups, retaining only the methylamino-phenol core.
  • Molecular Formula: C₁₀H₁₅NO₃ (MW 197.23 g/mol) .
  • Bioactivity: Unreported, but the absence of the piperazine linker likely diminishes receptor-binding specificity.

Structural and Functional Analysis Table

Compound Name Core Structure Substituent Variation Molecular Weight (g/mol) Key Inferred Properties
Target Compound Piperazine-phenol 3-Nitrophenylmethyl ~393.42 Electron-withdrawing nitro group
Y511-4805 (Analog 1) Piperazine-phenol 2-Nitrophenylmethyl 477.47 Steric hindrance at ortho position
BS98369 (Analog 2) Piperazine-phenol 3-Methylcyclohexyl 348.48 Increased lipophilicity
V4/V8 (Analog 3) Piperazine-phenol-morpholinopyrimidine Morpholinopyrimidine 500.58/476.53 Anti-inflammatory (NO inhibition)
2,6-Dimethoxy-4-[(Methylamino)methyl]phenol Methylamino-phenol None 197.23 Simplified structure

Research Implications and Limitations

  • Electronic Effects : The 3-nitrophenyl group in the target compound may enhance binding to electron-deficient receptors compared to aliphatic or ortho-nitro analogs .
  • Biological Activity: While morpholinopyrimidine derivatives (e.g., V4/V8) show anti-inflammatory activity, the target compound’s nitro group could similarly modulate redox-sensitive pathways .
  • Data Gaps : Direct pharmacological data for the target compound are absent in the provided evidence. Further studies on its solubility, stability, and receptor affinity are needed.

Biological Activity

2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol is a complex organic compound belonging to the class of phenolic compounds. Its unique structure, which includes methoxy groups and a piperazine moiety, suggests potential biological activities that merit thorough investigation. This article synthesizes available research findings regarding its biological activity, including immunomodulatory properties and enzyme inhibition.

  • Molecular Formula : C20_{20}H25_{25}N3_3O5_5
  • Molecular Weight : 387.4 g/mol
  • InChIKey : XJZKXGZBUPQJNE-UHFFFAOYSA-N

The compound's structure features a phenolic backbone with substituents that enhance its reactivity and biological interactions.

Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes, particularly tyrosinase (TYR), which is crucial in melanogenesis. Inhibitors of TYR are valuable in treating hyperpigmentation disorders.

Table 1: Enzyme Inhibition Activity

CompoundTarget EnzymeIC50 (μM)Reference
This compoundTyrosinaseTBD
4-(4-Fluorobenzyl)piperazin-1-yl-(3-chloro-2-nitro-phenyl)methanoneTyrosinase0.18

The IC50 value for the compound is currently undetermined (TBD), indicating a need for further research to quantify its inhibitory potency compared to established inhibitors like kojic acid.

Study on Antimelanogenic Effects

A recent study evaluated the antimelanogenic effects of various piperazine derivatives, including those structurally related to this compound. The results indicated that certain analogs exhibited significant inhibition of TYR activity without cytotoxic effects on B16F10 melanoma cells. This suggests the potential of these compounds as therapeutic agents for skin pigmentation disorders .

Structure-Activity Relationship (SAR)

The SAR analysis of piperazine derivatives has revealed that modifications to the phenolic structure can significantly influence biological activity. Compounds with electron-donating groups on the aromatic ring tend to exhibit enhanced inhibitory effects on TYR . This insight can guide future synthetic efforts to optimize the biological activity of similar compounds.

Q & A

Q. What are the optimal synthetic routes for 2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol, and how can reaction conditions be optimized?

The compound requires multi-step organic synthesis, typically involving:

  • Alkylation : Reacting a piperazine derivative with a 3-nitrophenylmethyl halide to introduce the nitrophenyl-piperazine moiety .
  • Methoxylation : Protecting the phenolic hydroxyl groups using methylating agents (e.g., dimethyl sulfate) under basic conditions .
  • Coupling : Linking the piperazine-nitrophenyl intermediate to the 2,6-dimethoxyphenol core via a methylene bridge using formaldehyde or paraformaldehyde .

Q. Key optimization parameters :

  • Temperature : Maintain 0–5°C during alkylation to minimize side reactions .
  • Catalysts : Use Lewis acids (e.g., AlCl₃) for regioselective methoxylation .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) achieves >95% purity .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy groups at C2/C6, nitrophenyl integration) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₀H₂₃N₃O₅, [M+H]+ = 386.1709) .
  • X-ray Crystallography : Resolves 3D conformation of the piperazine ring and nitro group orientation .
  • HPLC-PDA : Monitors purity (>98%) using a C18 column (acetonitrile/water mobile phase) .

Q. How does the compound’s solubility profile influence experimental design?

  • Solubility : Poor aqueous solubility (logP ~3.5) necessitates dimethyl sulfoxide (DMSO) or ethanol as stock solvents .
  • In vitro assays : Use ≤0.1% DMSO to avoid cellular toxicity. For pharmacokinetic studies, employ surfactants (e.g., Tween-80) to enhance bioavailability .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Target selectivity : Use competitive binding assays (e.g., radioligand displacement) to differentiate interactions with GPCRs vs. kinase domains, as piperazine derivatives often exhibit promiscuity .
  • Metabolic stability : Compare microsomal half-lives (human/rat liver microsomes) to identify species-specific degradation pathways .
  • Dose-response validation : Replicate studies under standardized conditions (e.g., ATP levels in kinase inhibition assays) to control for false positives .

Q. How can computational modeling predict the compound’s mechanism of action?

  • Molecular docking : Simulate binding to FGFR3 (PDB ID: 4K33) to assess nitrophenyl-piperazine interactions with the ATP-binding pocket .
  • QSAR models : Correlate substituent electronegativity (e.g., nitro vs. methoxy groups) with IC₅₀ values in kinase inhibition .
  • MD simulations : Analyze piperazine ring flexibility to optimize residence time on target proteins .

Q. What are the challenges in designing in vivo studies, and how can they be mitigated?

  • Toxicity : Monitor hepatotoxicity via ALT/AST levels, as nitro groups may induce oxidative stress .
  • Blood-brain barrier (BBB) penetration : Assess logBB values using in situ perfusion models; structural analogs with similar logP show limited BBB penetration .
  • Metabolite identification : Use LC-MS/MS to detect nitro-reduced metabolites (e.g., amine derivatives) in plasma .

Q. How do steric and electronic effects of substituents influence pharmacological activity?

  • Nitro group : Enhances electron-withdrawing effects, stabilizing ligand-receptor interactions (e.g., hydrogen bonding with kinase catalytic lysine) .
  • Methoxy groups : Increase lipophilicity and π-stacking with aromatic residues (e.g., Phe in FGFR3) .
  • Piperazine ring : Adopts chair conformation to minimize steric clash with hydrophobic pockets .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

  • Assay conditions : Normalize data to control for variations in ATP concentration (kinase assays) or serum content (cell viability assays) .
  • Batch variability : Validate compound purity (>98%) and stereochemistry (via chiral HPLC) .
  • Statistical rigor : Apply Grubbs’ test to exclude outliers and report 95% confidence intervals .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield (%)Purity (%)Ref.
Alkylation3-Nitrobenzyl chloride, K₂CO₃, DMF, 0°C6590
MethoxylationDimethyl sulfate, NaOH, MeOH, 60°C7895
CouplingParaformaldehyde, CH₂Cl₂, rt8298

Q. Table 2. Pharmacokinetic Properties of Structural Analogs

ParameterValueMethodRef.
logP3.5 ± 0.2Shake-flask
Plasma t₁/₂ (rat)2.3 hLC-MS/MS
Microsomal Stability42% remaining (1 h)Human liver microsomes

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol
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2,6-Dimethoxy-4-({4-[(3-nitrophenyl)methyl]piperazin-1-YL}methyl)phenol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.